![molecular formula C18H16F3NO4 B2658626 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide CAS No. 1396772-58-9](/img/structure/B2658626.png)

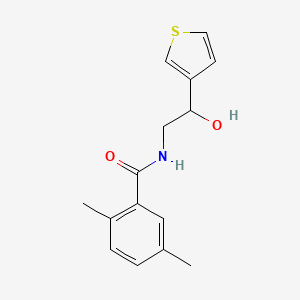

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

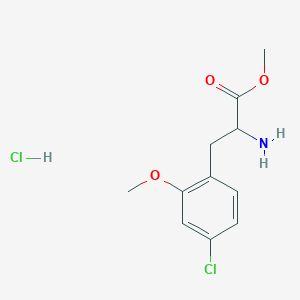

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide, also known as BDP-9066, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP-9066 is a small molecule drug candidate that belongs to the class of benzamide derivatives.

Scientific Research Applications

Antiarrhythmic Activity

Research into benzamides, including derivatives with trifluoroethoxy ring substituents, has identified compounds with significant oral antiarrhythmic activity in mice. These studies have explored the structure-activity relationship, revealing that variations in the heterocyclic ring and the basicity of the amine nitrogen significantly influence antiarrhythmic properties. Notably, compounds like flecainide acetate were selected for clinical trials, underscoring the therapeutic potential of such benzamide derivatives in treating arrhythmias (Banitt et al., 1977).

Inhibitors of Stearoyl-CoA Desaturase-1 (SCD-1)

Continued structure-activity relationship (SAR) studies on benzamides have led to the development of potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in lipid metabolism. These inhibitors, including specific derivatives mentioned in the research, have shown significant efficacy in reducing plasma desaturation index in animal models, highlighting their potential for treating metabolic disorders (Uto et al., 2009).

Synthesis Methodologies

Studies have also focused on improving the synthesis processes for benzamide derivatives, demonstrating high-yield methods under mild conditions. These advancements in synthetic chemistry facilitate the production of benzamide compounds, contributing to their accessibility for further research and development (Dian, 2010).

Single Molecule Magnets

Research on tetranuclear [Cu-Ln]2 single molecule magnets utilizing benzamide-based ligands has provided insights into the structural and magnetic properties of these complexes. The studies have shown that such complexes exhibit single molecule magnet (SMM) behavior, offering potential applications in quantum computing and information storage (Costes et al., 2008).

Supramolecular Chemistry

In supramolecular chemistry, benzamide derivatives have been used to develop new packing motifs, with structures forming π-stacked rods encased in triply helical hydrogen bonded amide strands. This novel mode of organization suggests potential applications in designing columnar liquid crystals and other materials with unique optical and electronic properties (Lightfoot et al., 1999).

Histone Deacetylase Inhibitors

Benzamide derivatives have also been explored as histone deacetylase inhibitors, with certain compounds demonstrating potent inhibitory activity and significant antiproliferative effects against cancer cell lines. This research indicates the potential of benzamide derivatives as therapeutic agents in cancer treatment (Jiao et al., 2009).

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO4/c1-17(24,11-6-7-14-15(8-11)26-10-25-14)9-22-16(23)12-4-2-3-5-13(12)18(19,20)21/h2-8,24H,9-10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMVLFJSNZKOQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2658545.png)

![(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2658549.png)

![2-(3-fluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2658551.png)

![3-benzyl-7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2658562.png)

![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2658564.png)